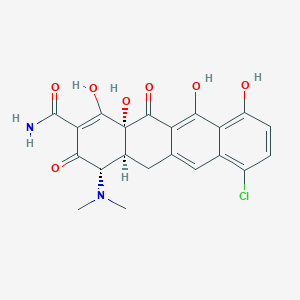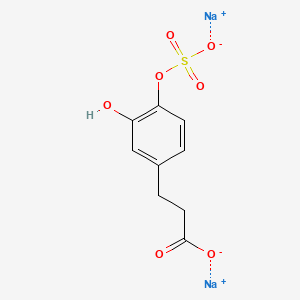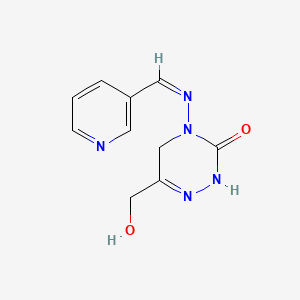
Pymetrozine-hydroxymethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pymetrozine-hydroxymethyl is a derivative of pymetrozine, a pyridine azomethine insecticide. Pymetrozine is known for its selective action against homopteran insects such as aphids and whiteflies . This compound retains the core structure of pymetrozine but includes a hydroxymethyl group, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pymetrozine-hydroxymethyl typically involves the modification of pymetrozine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation step .
Analyse Chemischer Reaktionen
Types of Reactions
Pymetrozine-hydroxymethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form pymetrozine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of pymetrozine-carboxylic acid.
Reduction: Formation of pymetrozine.
Substitution: Formation of various substituted pymetrozine derivatives.
Wissenschaftliche Forschungsanwendungen
Pymetrozine-hydroxymethyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pyridine azomethines.
Biology: Investigated for its potential effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved selectivity and reduced toxicity.
Industry: Used in the development of new formulations for pest control in agriculture
Wirkmechanismus
Pymetrozine-hydroxymethyl works by affecting the chordotonal organs in insects, which are responsible for sensing vibrations and sound. The compound blocks the nerve impulses to the brain, leading to a constant stretching of the legs and eventually immobilization of the insect . This unique mode of action makes it highly effective against sucking pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrifluquinazon
- Afidopyrafen
- Pymetrozine
Uniqueness
Pymetrozine-hydroxymethyl is unique due to its hydroxymethyl group, which may enhance its selectivity and reduce its toxicity compared to other similar compounds. This modification can also influence its chemical reactivity and stability, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H11N5O2 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O2/c16-7-9-6-15(10(17)14-13-9)12-5-8-2-1-3-11-4-8/h1-5,16H,6-7H2,(H,14,17)/b12-5- |
InChI-Schlüssel |
RNTFMRMOFJKYQK-XGICHPGQSA-N |
Isomerische SMILES |
C1C(=NNC(=O)N1/N=C\C2=CN=CC=C2)CO |
Kanonische SMILES |
C1C(=NNC(=O)N1N=CC2=CN=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


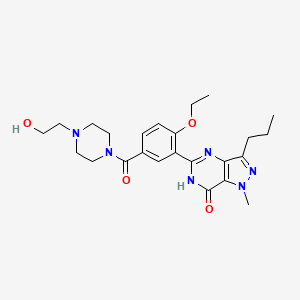
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
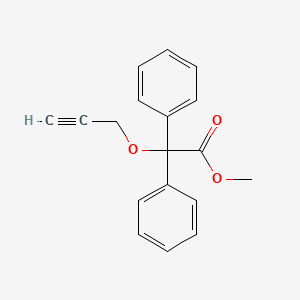
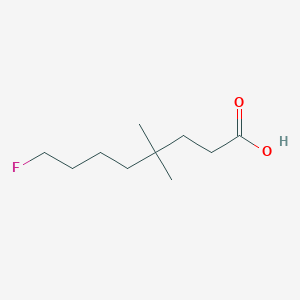
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
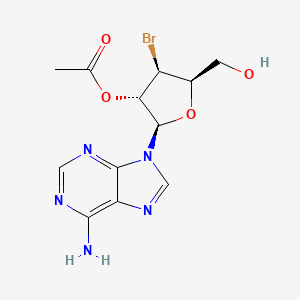
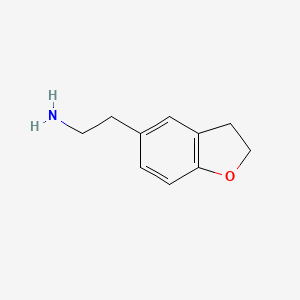
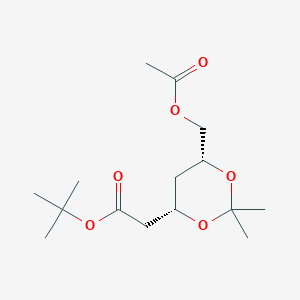

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)

